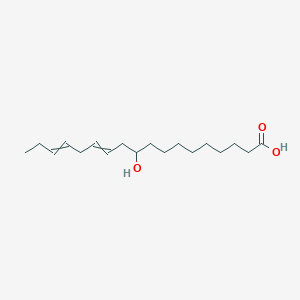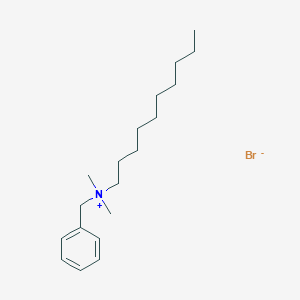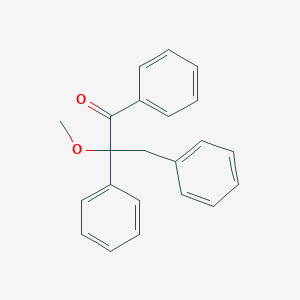
2-(4-Arsonoanilino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Arsonoanilino)benzoic acid is an organic compound that features both an arsonic acid group and a benzoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Arsonoanilino)benzoic acid typically involves the reaction of 4-nitrobenzoic acid with an arsonic acid derivative. The process generally includes the following steps:
Nitration: 4-nitrobenzoic acid is synthesized by nitrating benzoic acid.
Reduction: The nitro group in 4-nitrobenzoic acid is reduced to an amino group, forming 4-aminobenzoic acid.
Arsonation: The amino group in 4-aminobenzoic acid is then reacted with an arsonic acid derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(4-Arsonoanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.
Reduction: The arsonic acid group can be reduced to form arsonous acid derivatives.
Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Arsonic acid derivatives.
Reduction: Arsonous acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
2-(4-Arsonoanilino)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential as a biological marker and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Arsonoanilino)benzoic acid involves its interaction with various molecular targets and pathways. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the arsonic acid group.
Benzoic acid: Lacks both the amino and arsonic acid groups.
Arsanilic acid: Contains an arsonic acid group but lacks the benzoic acid structure.
Uniqueness
2-(4-Arsonoanilino)benzoic acid is unique due to the presence of both an arsonic acid group and a benzoic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
33354-38-0 |
|---|---|
分子式 |
C13H12AsNO5 |
分子量 |
337.16 g/mol |
IUPAC名 |
2-(4-arsonoanilino)benzoic acid |
InChI |
InChI=1S/C13H12AsNO5/c16-13(17)11-3-1-2-4-12(11)15-10-7-5-9(6-8-10)14(18,19)20/h1-8,15H,(H,16,17)(H2,18,19,20) |
InChIキー |
NBVBUAXATMBRQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


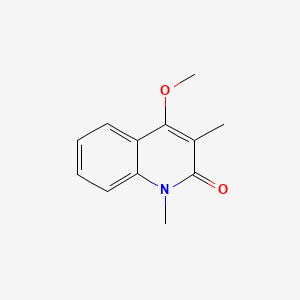

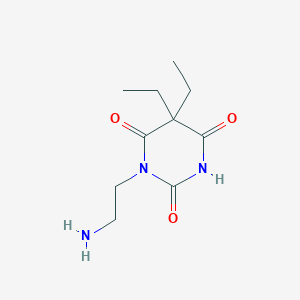


![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
